1-(Azetidin-3-yl)-4-tert-butylpiperazine;trihydrochloride
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Overview
Description
1-(Azetidin-3-yl)-4-tert-butylpiperazine;trihydrochloride is a compound that belongs to the class of heterocyclic organic compounds. It features an azetidine ring, a four-membered nitrogen-containing ring, and a piperazine ring, a six-membered ring containing two nitrogen atoms. The compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities.
Preparation Methods
The synthesis of 1-(Azetidin-3-yl)-4-tert-butylpiperazine;trihydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized via the aza Paternò–Büchi reaction, which involves the [2+2] photocycloaddition of an imine and an alkene.
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates.
Coupling of Azetidine and Piperazine Rings: The final step involves coupling the azetidine and piperazine rings under specific reaction conditions, such as using a base like DBU and a solvent like THF.
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-(Azetidin-3-yl)-4-tert-butylpiperazine;trihydrochloride undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, where functional groups on the azetidine or piperazine rings are replaced with other groups.
Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(Azetidin-3-yl)-4-tert-butylpiperazine;trihydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Azetidin-3-yl)-4-tert-butylpiperazine;trihydrochloride involves its interaction with specific molecular targets and pathways. For example, it may act as a modulator of GABA receptors, influencing neurotransmission and exhibiting potential therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(Azetidin-3-yl)-4-tert-butylpiperazine;trihydrochloride can be compared with other similar compounds, such as:
Properties
IUPAC Name |
1-(azetidin-3-yl)-4-tert-butylpiperazine;trihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3.3ClH/c1-11(2,3)14-6-4-13(5-7-14)10-8-12-9-10;;;/h10,12H,4-9H2,1-3H3;3*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDFMUKMCJQYHER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CCN(CC1)C2CNC2.Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26Cl3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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